

# An In-depth Technical Guide to 1-(2-Chloroethyl)pyrrolidine

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## Compound of Interest

Compound Name: 1-(2-Chloroethyl)pyrrolidine

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## Abstract

**1-(2-Chloroethyl)pyrrolidine** is a halogenated alkyl-substituted pyrrolidine that serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Primarily utilized in its hydrochloride salt form for improved stability and handling, this compound is a key building block in the production of drugs ranging from selective estrogen receptor modulators (SERMs) to antihistamines and antipsychotics. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of **1-(2-Chloroethyl)pyrrolidine**, with a focus on its role in the development of the SERM, Nafoxidine. Detailed experimental protocols for its synthesis and subsequent use are provided, alongside available toxicological data. Furthermore, this guide elucidates the estrogen signaling pathway, the target of Nafoxidine, through a detailed diagrammatic representation.

## Chemical and Physical Properties

**1-(2-Chloroethyl)pyrrolidine** is most commonly handled as its hydrochloride salt, which is a white to off-white crystalline solid.[1][2] The free base is a colorless to light brown oil and is less stable.[3] Key physical and chemical properties are summarized in the tables below.

## Table 1: Properties of 1-(2-Chloroethyl)pyrrolidine Hydrochloride

Property	Value	Reference(s)
CAS Number	7250-67-1	[2][4]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClN · HCl	[4]
Molecular Weight	170.08 g/mol	[4]
Appearance	White to beige crystalline powder	[2]
Melting Point	167-170 °C	[5]
Boiling Point	237 °C	[4]
Solubility	Soluble in water	[2]
Storage	Hygroscopic, store under inert atmosphere at room temperature	[2]

**Table 2: Properties of 1-(2-Chloroethyl)pyrrolidine (Free Base)**

Property	Value	Reference(s)
CAS Number	5050-41-9	[6]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClN	[6]
Molecular Weight	133.62 g/mol	[6]
Appearance	Colorless to light brown oil	[3]
Boiling Point	170.5 °C at 760 mmHg	[6]
Density	1.037 g/cm <sup>3</sup>	[6]
Flash Point	56.9 °C	[6]

## Synthesis and Manufacturing

The hydrochloride salt of **1-(2-Chloroethyl)pyrrolidine** can be synthesized through several routes. Two common methods are detailed below.

## Experimental Protocol 1: Synthesis from 2-(Pyrrolidin-1-yl)ethanol

This protocol involves the chlorination of 2-(pyrrolidin-1-yl)ethanol using thionyl chloride.

Materials:

- 2-(Pyrrolidin-1-yl)ethanol
- Thionyl chloride
- Diethyl ether
- Nitrogen gas supply
- Standard reflux and vacuum concentration apparatus

Procedure:

- In a round-bottom flask equipped with a stirrer and under a nitrogen atmosphere, cautiously add thionyl chloride (40 mL, 0.54 mol) to 2-(pyrrolidin-1-yl)ethanol (6.24 g, 0.05 mol).<sup>[4]</sup>
- Heat the stirred mixture to reflux and maintain for 1 hour.<sup>[4]</sup>
- After reflux, cool the mixture and concentrate it in vacuo to remove excess thionyl chloride.<sup>[4]</sup>
- Triturate the resulting residue with diethyl ether to precipitate a solid. Decant the liquid. Repeat this process several times until the decanted liquid is nearly colorless.<sup>[4]</sup>
- Evaporate the remaining solvent from the solid under vacuum to yield **1-(2-Chloroethyl)pyrrolidine** hydrochloride as a free-flowing solid.<sup>[4]</sup>

## Experimental Protocol 2: Synthesis from Tetrahydropyrrole and 2-Chloroethanol

This method involves the reaction of tetrahydropyrrole (pyrrolidine) with 2-chloroethanol, followed by chlorination.

Materials:

- Tetrahydropyrrole (pyrrolidine)
- 2-Chloroethanol
- Toluene
- Thionyl chloride
- Anhydrous ethanol
- Standard reaction and recrystallization equipment

Procedure:

- To a reaction flask, add tetrahydropyrrole (165 mL, 2 mol), 2-chloroethanol (67 mL, 1 mol), and toluene (200 mL).[\[2\]](#)
- Heat the mixture to reflux and maintain for 3 hours.[\[2\]](#)
- Cool the reaction mixture to room temperature, which should result in the precipitation of a solid. Isolate the solid by filtration and wash the filter cake with toluene (20 mL).[\[2\]](#)
- Control the temperature of the filtrate at approximately 75 °C and slowly add thionyl chloride (200 mL) dropwise.[\[2\]](#)
- After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours.[\[2\]](#)
- Cool the mixture to room temperature and concentrate to dryness under reduced pressure.[\[2\]](#)

- Recrystallize the resulting residue from anhydrous ethanol to obtain the final product.[2]

## Biological Activity and Toxicology

While **1-(2-Chloroethyl)pyrrolidine** is primarily used as a chemical intermediate, its hydrochloride salt has been noted to exhibit anticholinergic and sedative properties.[2] However, detailed quantitative studies on the specific biological activities of the core compound are not extensively available in public literature. The primary focus of pharmacological assessment has been on the final drug products derived from it.

**Table 3: Toxicological Data for 1-(2-Chloroethyl)pyrrolidine Hydrochloride**

Parameter	Value	Species	Route	Reference(s)
LD50	2629 mg/kg	Rat	Oral	[1]
Skin Irritation	Causes skin irritation	-	Dermal	[7]
Eye Irritation	Causes serious eye irritation	-	Ocular	[7]
Respiratory Irritation	May cause respiratory irritation	-	Inhalation	[7]

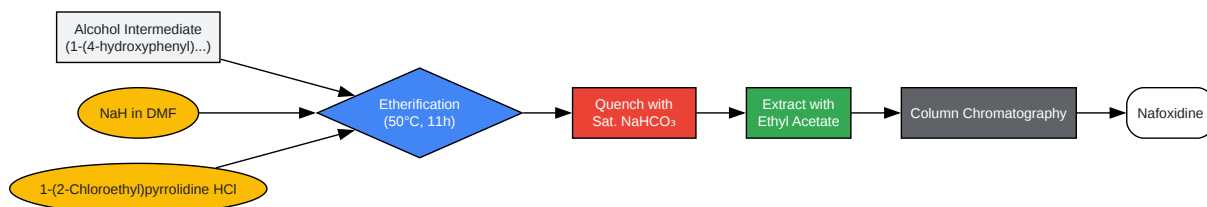
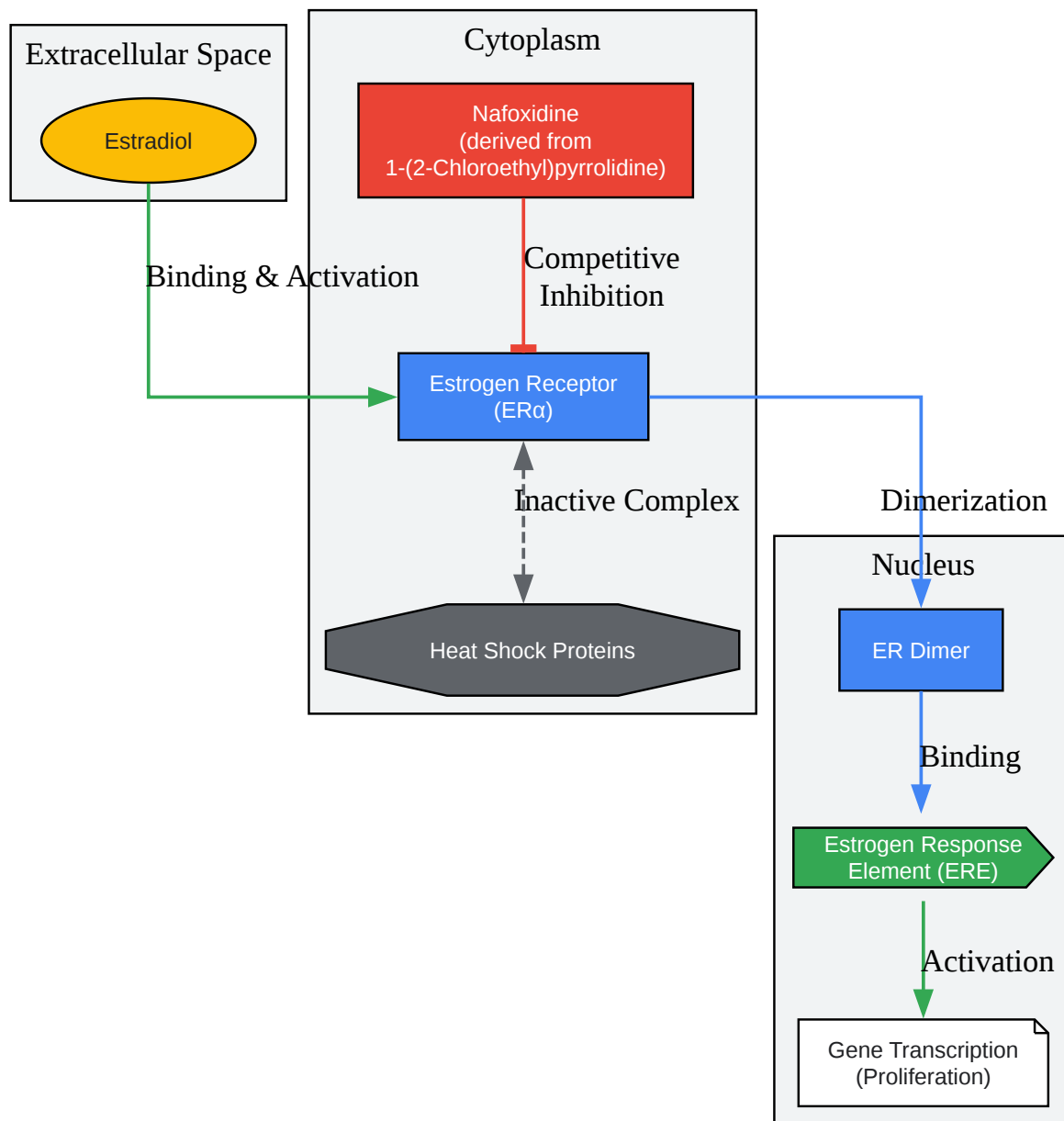
## Role in Drug Development: The Case of Nafoxidine

A significant application of **1-(2-Chloroethyl)pyrrolidine** hydrochloride is in the synthesis of Nafoxidine, a first-generation non-steroidal selective estrogen receptor modulator (SERM).[2] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. Nafoxidine was investigated for the treatment of estrogen receptor-positive breast cancer.[1]

## Signaling Pathway: Estrogen Receptor Signaling

Nafoxidine functions by competitively inhibiting the binding of estradiol to the estrogen receptor (ER), primarily ER $\alpha$ . This binding event prevents the conformational changes in the receptor

that are necessary for its dimerization, nuclear translocation, and subsequent binding to estrogen response elements (EREs) on DNA. By blocking this pathway, Nafoxidine inhibits the transcription of estrogen-responsive genes that promote the proliferation of breast cancer cells.



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